(-)-cis-anti-N2-BPDE-dG-d8
CAS No.:
Cat. No.: VC0210881
Molecular Formula: C₃₀H₁₉D₈N₅O₇
Molecular Weight: 577.61
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₃₀H₁₉D₈N₅O₇ |
---|---|
Molecular Weight | 577.61 |
Introduction
Chemical Structure and Fundamental Properties
(-)-cis-anti-N2-BPDE-dG-d8 features a complex molecular structure with specific stereochemistry that significantly influences its biological activity. The compound consists of a deoxyguanosine nucleoside with a bulky benzo[a]pyrene moiety attached at the N2 position, containing eight deuterium atoms strategically positioned within the structure.
Chemical Identification and Physical Characteristics
The compound is characterized by the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C30H19D8N5O7 |
Molecular Weight | 577.62 g/mol |
Accurate Mass | 577.24 |
Product Format | Neat |
Shipping Temperature | Room Temperature |
The molecular structure is formally described by the IUPAC name: 9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2-(((7S,8R,9S,10S)-7,8,9-trihydroxy-7,8,9,10-tetrahydrobenzo[pqr]tetraphen-10-yl-1,2,3,4,5,6,11,12-d8)amino)-3,9-dihydro-6H-purin-6-one .
Stereochemical Configuration
The "(-)-cis-anti" designation in the compound name signifies specific stereochemical properties:
-
The "(-)" indicates the negative optical rotation
-
"cis" refers to the orientation of the hydroxyl groups at the 7 and 8 positions on the same side of the benzo[a]pyrene ring system
-
"anti" denotes the configuration at the 10 position relative to the 9-hydroxyl group
This specific stereochemistry is crucial for understanding its interactions with DNA and resulting mutagenic potential .
Formation and Biological Relevance
The formation of (-)-cis-anti-N2-BPDE-dG-d8 involves a series of metabolic transformations, beginning with the activation of benzo[a]pyrene, a common environmental pollutant found in tobacco smoke, charbroiled foods, and industrial emissions.
Metabolic Pathway and Adduct Formation
Benzo[a]pyrene undergoes enzymatic oxidation primarily through cytochrome P450 enzymes to form benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE). This reactive metabolite can then covalently bind to nucleophilic sites on DNA, particularly the N2 position of deoxyguanosine, forming the (-)-cis-anti-N2-BPDE-dG adduct. The deuterium-labeled version (d8) incorporates eight deuterium atoms in the aromatic rings of the benzo[a]pyrene moiety, enabling precise tracking in analytical studies .
DNA Structure Distortion
Research using NMR and molecular mechanics computational studies has revealed that when the (-)-cis-anti-BPDE-dG adduct is positioned opposite dC in DNA duplexes, it induces significant structural distortions. These studies have examined the adduct in specific sequence contexts, such as d(C1-C2-A3-T4-C5-[BP]G6-C7-T8-A9-C10-C11).d(G12-G13-T14-A15-G16-C17-G18-A19-T20-G21-G22), providing insights into how these distortions affect DNA replication and repair processes .
(-)-cis-anti-N2-BPDE-dG-d8 serves as a vital reference standard in various analytical techniques aimed at detecting and quantifying DNA adducts in biological samples.
Mass Spectrometry Applications
The deuterium labeling in (-)-cis-anti-N2-BPDE-dG-d8 makes it particularly valuable as an internal standard for mass spectrometric analysis. The eight deuterium atoms provide a distinctive mass shift that allows researchers to differentiate between endogenous adducts and the added standard, enabling precise quantification of adduct levels in biological samples .
Mechanistic Studies of Mutagenesis
This compound has been instrumental in elucidating the mechanisms by which benzo[a]pyrene exposure leads to mutations. By incorporating this adduct into defined DNA sequences and studying replication outcomes, researchers have gained insights into how specific DNA polymerases process these lesions during replication and the resulting mutation patterns .
Comparison with Structural Isomers
(-)-cis-anti-N2-BPDE-dG-d8 is one of several stereoisomers formed from the interaction of BPDE with deoxyguanosine. Each isomer exhibits distinct biological activities and mutagenic potentials.
Stereoisomeric Variations
The following table compares key features of (-)-cis-anti-N2-BPDE-dG-d8 with its (+) counterpart:
Property | (-)-cis-anti-N2-BPDE-dG-d8 | (+)-cis-anti-N2-BPDE-dG-d8 |
---|---|---|
Molecular Formula | C30H19D8N5O7 | C30H19D8N5O7 |
Molecular Weight | 577.62 g/mol | 577.62 g/mol |
IUPAC Stereochemistry | (7S,8R,9S,10S) | (7R,8S,9R,10R) |
Mutagenic Potential | Distinct mutation spectrum | Different mutation profile |
DNA Structural Effects | Specific distortion pattern | Alternative conformational changes |
The (+)-cis-anti-N2-BPDE-dG-d8 isomer differs in the stereochemical configuration at positions 7, 8, 9, and 10, resulting in different three-dimensional structures and consequently different biological impacts .
Future Research Directions
Research involving (-)-cis-anti-N2-BPDE-dG-d8 continues to evolve, with several promising directions emerging in recent scientific literature.
Advanced Structural Studies
Ongoing research aims to further elucidate the three-dimensional structure of DNA containing this adduct using advanced techniques such as cryo-electron microscopy and computational simulations. These studies will provide deeper insights into how the adduct distorts DNA structure and influences interactions with proteins involved in replication and repair .
Novel Analytical Methods
Development of increasingly sensitive analytical methods for detecting and quantifying (-)-cis-anti-N2-BPDE-dG-d8 in biological samples remains an active area of research. These methods will enable detection of adducts at ever-lower concentrations, facilitating studies of environmental exposure to benzo[a]pyrene and related compounds at levels relevant to human populations .
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